3-(3-Bromophenyl)pyrrolidin-2-one
Overview
Description
3-(3-Bromophenyl)pyrrolidin-2-one is a chemical compound characterized by a bromophenyl group attached to a pyrrolidin-2-one ring
Mechanism of Action
Target of Action
Pyrrolidin-2-ones and bromophenyl compounds are often used in medicinal chemistry to obtain compounds for the treatment of human diseases . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action would depend on the specific receptors that “3-(3-Bromophenyl)pyrrolidin-2-one” binds to. Generally, these compounds might interact with their targets, causing conformational changes that affect the function of the target .
Biochemical Pathways
Without specific information on the targets of “this compound”, it’s difficult to summarize the affected biochemical pathways. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the wide range of activities associated with similar compounds, the effects could be quite diverse .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)pyrrolidin-2-one typically involves the reaction of 3-bromophenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by cyclization with ammonia or an amine to yield the pyrrolidin-2-one ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and strong bases.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, esters.
Scientific Research Applications
3-(3-Bromophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: It is used in the manufacture of agrochemicals and dyestuffs.
Comparison with Similar Compounds
3-(3-Chlorophenyl)pyrrolidin-2-one: Similar structure with a chlorine atom instead of bromine.
3-(3-Iodophenyl)pyrrolidin-2-one: Similar structure with an iodine atom instead of bromine.
3-(3-Methylphenyl)pyrrolidin-2-one: Similar structure with a methyl group instead of bromine.
Uniqueness: 3-(3-Bromophenyl)pyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts different chemical reactivity and physical properties compared to its chloro, iodo, and methyl analogs.
Properties
IUPAC Name |
3-(3-bromophenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)9-4-5-12-10(9)13/h1-3,6,9H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYILMPDEBXAEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004294-74-9 | |
Record name | 3-(3-bromophenyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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